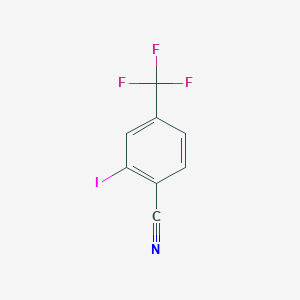

2-Iodo-4-(trifluoromethyl)benzonitrile

Description

2-Iodo-4-(trifluoromethyl)benzonitrile (CAS: 101066-87-9) is a halogenated aromatic nitrile with the molecular formula C₈H₃F₃IN and a molecular weight of 297.02 g/mol . It features an iodine substituent at the ortho position (C2) and a trifluoromethyl group at the para position (C4) relative to the nitrile group. This compound is classified as a pharmaceutical intermediate, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom's role as a leaving group . Its sensitivity to light and hazardous handling profile (Xn hazard code) necessitate careful storage and handling .

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPNIYQHISNPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)benzonitrile typically involves the iodination of 4-(trifluoromethyl)benzonitrile. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. .

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-Azido-4-(trifluoromethyl)benzonitrile .

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds

Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules due to its reactivity and functional groups

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the trifluoromethyl group influence the electron density on the benzene ring, making it susceptible to various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Iodo-2-(trifluoromethyl)benzonitrile

- Key Difference : Iodine and trifluoromethyl groups swap positions (iodine at C4, trifluoromethyl at C2). This alters electronic effects: the nitrile group in the para position to iodine may enhance electron-withdrawing effects, influencing reactivity in substitution reactions.

4-Iodo-3-(trifluoromethoxy)benzonitrile

Functional Group Variants

4-(Trifluoromethyl)benzonitrile

- CAS : 455-18-5 .

- Molecular Weight : 171.12 g/mol.

- Key Difference : Lacks the iodine substituent. Reduced molecular weight and absence of a halogen limit its utility in cross-coupling reactions but enhance stability for direct applications in agrochemicals or dyes.

2-Iodo-4-(trifluoromethyl)benzoic Acid

Halogen and Substituent Variants

2,4,5-Trifluorophenylacetonitrile

- CAS : 220141-74-2 .

- Structure : Three fluorine atoms at C2, C4, and C5; acetonitrile (-CH₂CN) side chain.

- Comparison : Fluorine’s smaller size and stronger electronegativity compared to iodine reduce steric hindrance but limit utility in metal-catalyzed reactions requiring heavy halogens.

2-Iodo-4-(trifluoromethyl)aniline

Comparative Data Table

Key Research Findings

Reactivity: The iodine atom in this compound facilitates palladium-catalyzed cross-coupling reactions, whereas non-halogenated analogs like 4-(Trifluoromethyl)benzonitrile are inert under similar conditions .

Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic substitution, but steric bulk at C4 may hinder meta-directed reactions .

Safety Profile : Compared to the less hazardous 4-(Trifluoromethyl)benzonitrile, the iodine-containing compound requires stricter handling due to its toxicity (R20/21/22) .

Biological Activity

2-Iodo-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring. Its unique structure grants it diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H3F3IN

- Molecular Weight : 263.01 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes.

- Enzyme Interaction : The nitrile group can interact with various enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.

- Halogen Bonding : The iodine atom may participate in halogen bonding, which can enhance binding affinity to biological targets.

Biological Activities

Research has identified several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that the compound exhibits antimicrobial properties against various pathogens. This activity is thought to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Experimental Data

A summary of recent studies highlights the compound's potential in various applications:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL, respectively. |

| Study 2 | Anticancer | Inhibits proliferation of MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of exposure. |

| Study 3 | Enzyme Inhibition | Demonstrated inhibition of cytochrome P450 enzymes, suggesting potential for drug interactions. |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in drug development:

- Pharmaceutical Development : The compound is being explored as a scaffold for synthesizing novel therapeutic agents with enhanced efficacy and selectivity.

- Agrochemicals : Its biological activity also extends to agricultural applications, where it may serve as an active ingredient in pesticides or herbicides.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-iodo-4-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example, silver trifluoroformate can be reacted with iodobenzonitrile derivatives under mild conditions (e.g., dichloromethane, 25–40°C) to introduce the trifluoromethyl group . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Lower yields (<60%) are often attributed to incomplete halogen exchange or side reactions involving the nitrile group.

Q. How should researchers safely handle and store this compound given its hazards?

- Methodological Answer : The compound is classified under GHS Hazard Codes H302, H315, H319, H331, H335, indicating toxicity upon ingestion, skin irritation, and respiratory risks . Store in a cool, dry environment (<25°C) with inert gas purging to prevent iodine loss via sublimation. Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills require neutralization with activated carbon and disposal as halogenated waste .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Detects impurities >0.1% using a C18 column and acetonitrile/water mobile phase (retention time ~8.5 min) .

- GC-MS : Confirms molecular ion peaks at m/z 297 (M⁺) and fragments at m/z 170 (C₇H₃F₃⁺) .

- ¹⁹F NMR : A single peak near δ -60 ppm confirms the trifluoromethyl group .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to bromo/chloro analogs?

- Methodological Answer : The iodine atom enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to its lower electronegativity and larger atomic radius, enabling faster transmetallation. However, competing protodeiodination can occur under basic conditions. Researchers should optimize ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions .

Q. What strategies resolve contradictory data in reported catalytic efficiencies for trifluoromethylation reactions using this compound?

- Methodological Answer : Discrepancies in catalytic turnover (e.g., Pd vs. Cu systems) often stem from solvent effects or trace moisture. For instance, DMF increases Pd leaching, while anhydrous THF stabilizes catalysts. Advanced kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, and DFT calculations help rationalize ligand-electron effects on transition states .

Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions involving the iodine moiety?

- Methodological Answer : Common byproducts (e.g., deiodinated species or nitrile hydrolysis products) arise from excessive heating or protic solvents. Mitigation strategies include:

- Using mild bases (Et₃N instead of NaOH) to avoid nitrile degradation.

- Employing phase-transfer catalysts (e.g., TBAB) to enhance iodine displacement efficiency in biphasic systems .

Q. What role does this compound play in developing fluorinated agrochemicals, and how are bioactivity assays designed?

- Methodological Answer : The compound serves as a precursor for herbicidal leads targeting acetolactate synthase (ALS). Bioactivity studies involve:

- In vitro enzyme inhibition assays : IC₅₀ determination using recombinant ALS and pyruvate substrate .

- Greenhouse trials : Spray applications on model weeds (e.g., Arabidopsis) with dose-response curves (0.1–10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.